molecular formula C7H4BrCl2NO B8224750 3-Bromo-5-chloro-N-hydroxybenZimidoyl chloride

3-Bromo-5-chloro-N-hydroxybenZimidoyl chloride

Cat. No.: B8224750
M. Wt: 268.92 g/mol
InChI Key: VIVJSLHLLPZBIU-XFFZJAGNSA-N
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Description

3-Bromo-5-chloro-N-hydroxybenZimidoyl chloride is a chemical compound that belongs to the class of benzimidoyl chlorides This compound is characterized by the presence of bromine, chlorine, and hydroxy groups attached to a benzimidoyl chloride core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-N-hydroxybenZimidoyl chloride typically involves the reaction of 3-bromo-5-chloro-2-hydroxybenzophenone with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-N-hydroxybenZimidoyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidoyl chlorides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-5-chloro-N-hydroxybenZimidoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-N-hydroxybenZimidoyl chloride involves its ability to interact with various molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Bromo-5-chloro-N-hydroxybenZimidoyl chloride include:

  • 3-Bromo-5-chloro-2-hydroxybenzophenone
  • 3,5-Dibromo-2-hydroxybenzophenone
  • 3-Chloro-5-fluoro-2-hydroxybenzophenone

Uniqueness

The presence of both bromine and chlorine atoms, along with the hydroxy and benzimidoyl chloride groups, allows for a wide range of chemical modifications and interactions .

Properties

IUPAC Name

(1Z)-3-bromo-5-chloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVJSLHLLPZBIU-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Br)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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